molecular formula C16H19ClN4O3S2 B12199479 N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B12199479
M. Wt: 414.9 g/mol
InChI Key: ZJZLOXOXHUWUMW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form the piperazine ring.

    Thiazole Ring Formation: The piperazine intermediate is then reacted with thioamide and α-haloketone to form the thiazole ring.

    Methanesulfonamide Addition: Finally, the thiazole-piperazine intermediate is reacted with methanesulfonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine or thiazole derivatives.

Scientific Research Applications

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to dopamine receptors, serotonin receptors, or other G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is unique due to its combination of a piperazine ring, a thiazole ring, and a methanesulfonamide group, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H19ClN4O3S2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C16H19ClN4O3S2/c1-26(23,24)19-16-18-13(11-25-16)10-15(22)21-7-5-20(6-8-21)14-4-2-3-12(17)9-14/h2-4,9,11H,5-8,10H2,1H3,(H,18,19)

InChI Key

ZJZLOXOXHUWUMW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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